molecular formula C13H18N2O6 B023640 Metadoxine CAS No. 74536-44-0

Metadoxine

货号 B023640
CAS 编号: 74536-44-0
分子量: 298.29 g/mol
InChI 键: RYKKQQUKJJGFMN-HVDRVSQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metadoxine is an ion-pair salt of pyridoxine (vitamin B6) that is in development for the treatment of Attention Deficit/Hyperactivity Disorder (ADHD) . It is also a liver-protective agent used in the treatment of alcohol intoxication and fatty liver .


Synthesis Analysis

Metadoxine is synthesized by salification (crystallization) of two molecules: pyroglutamic acid and pyridoxine (a form of vitamin B6) . A one-step synthesis method of medicinal metadoxine has been disclosed where vitamin B6 is adopted as a starting raw material and directly reacts with L-pyroglutamic acid after alkali dissociation to obtain metadoxine through one-step synthesis .


Chemical Reactions Analysis

A sensitive and reproducible method is described for the quantitative determination of metadoxine in the presence of its degradation products . Metadoxine has a direct effect on alcohol metabolism. It accelerates the transformation of alcohol into acetaldehyde and is excreted in urine .

科学研究应用

  • Inhibiting adipocyte differentiation: Metadoxine inhibits the differentiation of adipocytes by affecting the PKA-CREB pathway, specifically by hindering CREB phosphorylation and its binding to the cAMP response element. This represses CCAAT/enhancer-binding protein beta, a factor in this metabolic pathway (Yang, Kim, Ki, & Kim, 2009).

  • Treating alcohol-related conditions: It accelerates alcohol elimination, restores liver function, and alleviates neuro-psychological disorders linked to alcohol intoxication (Addolorato, Ancona, Capristo, & Gasbarrini, 2003). Additionally, Metadoxine improves liver function tests and ultrasonographic changes in patients with alcoholic fatty liver, indicating potential utility in early-stage liver disease treatment (Caballería et al., 1998).

  • Cognitive enhancement in ADHD and Fragile X syndrome: Metadoxine extended-release (MG01CI) showed cognitive enhancing effects in a phase 2b study of adults with ADHD and is undergoing clinical development for ADHD and Fragile X syndrome treatment (Rubin et al., 2014).

  • Liver function and damage: It ameliorates fibrosis and glycogen stores depletion caused by prolonged biliary obstruction in rats (Muriel & Deheza, 2003), and prevents damage caused by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture (Gutiérrez-Ruíz et al., 2001).

  • Alcoholic liver disease treatment: Metadoxine has shown effectiveness in treating alcoholic liver disease, both acute and chronic, by affecting liver and brain functions (Santoni, Corradini, Zocchi, & Camarri, 1989).

  • Protecting against acute acetaminophen hepatotoxicity: It reduces liver enzyme levels and ameliorates hepatic tissue injury, suggesting a beneficial role in acute acetaminophen hepatotoxicity (Mazraati & Minaiyan, 2018).

  • Non-alcoholic steatohepatitis (NASH) treatment: Metadoxine significantly improved steatosis grade on ultrasound in patients with NASH (Shenoy et al., 2014).

  • Veterinary applications: It's used in treating acute or chronic alcoholic steatohepatitis in humans and prescribed in canine and feline hepatopathies (Duarte & Rojas, 2019).

未来方向

Currently, on-going clinical trials will reveal if Metadoxine could be indicated in attention deficit and hyperactivity disorders as well as fragile X syndrome . There are also indications that Metadoxine could be promising for treating brain disorders .

属性

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKKQQUKJJGFMN-HVDRVSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996053
Record name Metadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metadoxine

CAS RN

74536-44-0
Record name Metadoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74536-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxine mixture with Pyrrolidonecarboxylic Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metadoxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METADOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metadoxine
Reactant of Route 2
Metadoxine
Reactant of Route 3
Metadoxine
Reactant of Route 4
Metadoxine
Reactant of Route 5
Metadoxine
Reactant of Route 6
Metadoxine

Citations

For This Compound
1,070
Citations
M Di Miceli, B Gronier - Reviews on recent clinical trials, 2018 - ingentaconnect.com
… in July 2017 to retrieve all clinical trials investigating metadoxine from the MEDLINE®, the … : “metadoxine”. Inclusion criteria were all published clinical trials investigating metadoxine in …
Number of citations: 23 www.ingentaconnect.com
G Addolorato, C Ancona, E Capristo… - International journal …, 2003 - journals.sagepub.com
… Among them, metadoxine seems to be of interest. Metadoxine is able to accelerate the … In this review the preclinical and clinical results obtained using metadoxine in acute and …
Number of citations: 89 journals.sagepub.com
LS Shpilenya, AP Muzychenko… - Alcoholism: Clinical …, 2002 - Wiley Online Library
… results regarding the efficacy of metadoxine (pyridoxol L‐2‐… the effectiveness of metadoxine in the management of … a single dose of 900‐mg intravenous metadoxine (n= 29) or with …
Number of citations: 126 onlinelibrary.wiley.com
J Fehér, L Váli, A Blázovics… - Clinical and Experimental …, 2009 - akjournals.com
… As an effective antioxidant, metadoxine regulates glutathione … metadoxine in the treatment of fatty liver diseases (alcoholic and non-alcoholic), they also review the effect of metadoxine …
Number of citations: 14 akjournals.com
L Leggio, GA Kenna, A Ferrulli… - Human …, 2011 - Wiley Online Library
Objective Metadoxine is approved in Europe for alcohol intoxication and is also indicated for alcoholic liver disease (ALD). This study aims to investigate the use of metadoxine as a …
Number of citations: 47 onlinelibrary.wiley.com
F Higuera-de la Tijera, AI Servín-Caamaño… - Annals of …, 2014 - medigraphic.com
… the impact of the addition of metadoxine, a drug which … (40 mg/day) plus metadoxine tablets (500 mg three times daily). The … In the group receiving metadoxine, significant improvements …
Number of citations: 50 www.medigraphic.com
MD Martínez, AD Martínez… - Journal of …, 2002 - journals.sagepub.com
… the efficacy of 300 mg metadoxine (given intravenously) added to … More patients receiving metadoxine in addition to standard … Metadoxine improved the clinical signs of acute alcohol …
Number of citations: 73 journals.sagepub.com
KT Shenoy, LK Balakumaran, P Mathew… - Journal of clinical and …, 2014 - Elsevier
Objective and design The study aimed at assessing the therapeutic efficacy and safety of metadoxine versus placebo on the ultrasonographic and histological features of non-alcoholic …
Number of citations: 27 www.sciencedirect.com
I Manor, R Ben-Hayun, J Aharon-Peretz… - The Journal of clinical …, 2012 - psychiatrist.com
… Results: Intent-to-treat analysis revealed that subjects receiving metadoxine ER showed … metadoxine ER versus placebo as early as 2 weeks following treatment initiation. Metadoxine …
Number of citations: 35 www.psychiatrist.com
N Kaul, H Agrawal, B Patil, A Kakad, SR Dhaneshwar - Il Farmaco, 2005 - Elsevier
… Densitometric analysis of metadoxine was carried out in the absorbance mode at 315 nm. … spots for metadoxine (R f value of 0.45 ± 0.02, for six replicates). Metadoxine was subjected to …
Number of citations: 24 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。